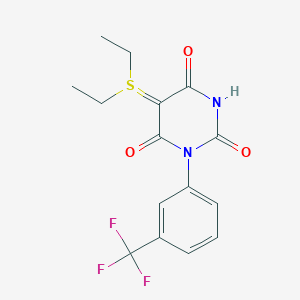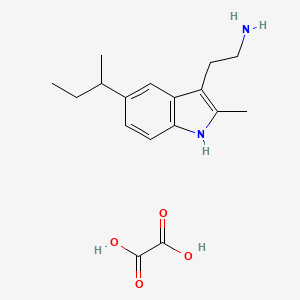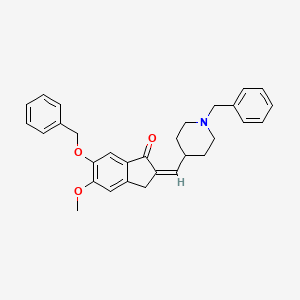![molecular formula C19H20N6O5 B12639136 ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-[(4-methoxy-2-nitrophenyl)amino]pyrimidine-5-carboxylate](/img/structure/B12639136.png)
ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-[(4-methoxy-2-nitrophenyl)amino]pyrimidine-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-[(4-methoxy-2-nitrophenyl)amino]pyrimidine-5-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazole ring, a pyrimidine ring, and a nitrophenyl group, making it a molecule of interest for researchers in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-[(4-methoxy-2-nitrophenyl)amino]pyrimidine-5-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the formation of the pyrimidine ring, and finally, the introduction of the nitrophenyl group. Common reagents used in these reactions include ethyl esters, dimethylpyrazole, and nitroaniline derivatives. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production also emphasizes the optimization of reaction conditions to minimize waste and maximize yield.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-[(4-methoxy-2-nitrophenyl)amino]pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents (R-X) are used under specific conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution can result in various substituted derivatives.
Aplicaciones Científicas De Investigación
Ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-[(4-methoxy-2-nitrophenyl)amino]pyrimidine-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-[(4-methoxy-2-nitrophenyl)amino]pyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The exact mechanism depends on the context of its application, such as inhibiting a particular enzyme in a biochemical assay or targeting a receptor in a therapeutic setting.
Comparación Con Compuestos Similares
Ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-[(4-methoxy-2-nitrophenyl)amino]pyrimidine-5-carboxylate can be compared with similar compounds, such as:
Ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-aminopyrimidine-5-carboxylate: Lacks the nitrophenyl group, resulting in different chemical properties and applications.
Ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-[(4-chloro-2-nitrophenyl)amino]pyrimidine-5-carboxylate: Contains a chloro substituent instead of a methoxy group, affecting its reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C19H20N6O5 |
|---|---|
Peso molecular |
412.4 g/mol |
Nombre IUPAC |
ethyl 2-(3,5-dimethylpyrazol-1-yl)-4-(4-methoxy-2-nitroanilino)pyrimidine-5-carboxylate |
InChI |
InChI=1S/C19H20N6O5/c1-5-30-18(26)14-10-20-19(24-12(3)8-11(2)23-24)22-17(14)21-15-7-6-13(29-4)9-16(15)25(27)28/h6-10H,5H2,1-4H3,(H,20,21,22) |
Clave InChI |
VCBPGODAOBRQTM-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CN=C(N=C1NC2=C(C=C(C=C2)OC)[N+](=O)[O-])N3C(=CC(=N3)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[[4-[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoyl]amino]-2-hydroxy-3,3-dimethylbutanoic acid](/img/structure/B12639060.png)

![Thiazolo[5,4-d]pyrimidine-2,7-diamine, N7-[3-chloro-4-(trifluoromethyl)phenyl]-N2-(2,6-dichlorophenyl)-](/img/structure/B12639088.png)
![[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-[[5-[(2-methylphenoxy)methyl]-4-pentyl-1,2,4-triazol-3-yl]sulfanyl]oxan-2-yl]methyl acetate](/img/structure/B12639089.png)


![4-[3-(Diethylamino)phenoxy]benzene-1,2-dicarbonitrile](/img/structure/B12639104.png)

![1-[2-Amino-5-(trifluoromethoxy)phenyl]-2-chloroethan-1-one](/img/structure/B12639121.png)
![1H-Pyrrolo[2,3-b]pyridine, 3-ethoxy-1-[(4-methylphenyl)sulfonyl]-5-nitro-](/img/structure/B12639131.png)
![4-[(4-Chlorophenyl)(diphenyl)methoxy]but-2-en-1-ol](/img/structure/B12639137.png)

![5-benzyl-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(3-nitrophenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12639154.png)
